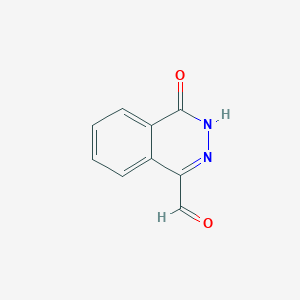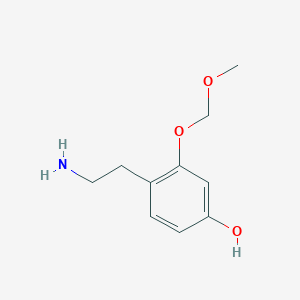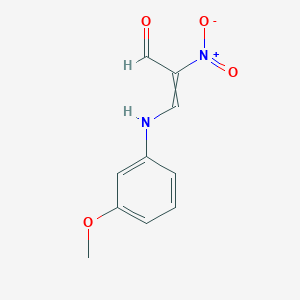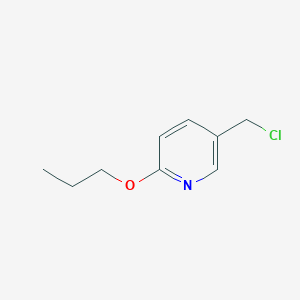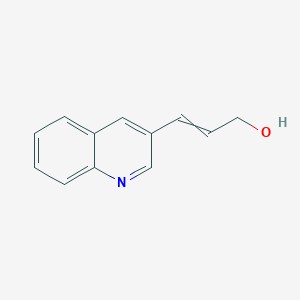![molecular formula C17H14N2O3 B8284080 [1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-](/img/structure/B8284080.png)
[1,1'-Biphenyl]-4-carboxylicacid,2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)-
Descripción general
Descripción
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is a heterocyclic compound that features a biphenyl core substituted with a carboxylic acid group and a 1,3,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by its attachment to the biphenyl core. One common method involves the reaction of methyl carbazates with aldehydes under oxidative cyclization conditions . The reaction conditions often include the use of iodine as a catalyst and a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core or the oxadiazole ring.
Aplicaciones Científicas De Investigación
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Material Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and the attached functional groups.
Biphenyl Carboxylic Acids: Compounds with a biphenyl core and a carboxylic acid group, but without the oxadiazole ring.
Uniqueness
2’-Methyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core, the carboxylic acid group, and the 1,3,4-oxadiazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-9-14(16-19-18-11(2)22-16)7-8-15(10)12-3-5-13(6-4-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
IYUWPABGJRYIQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
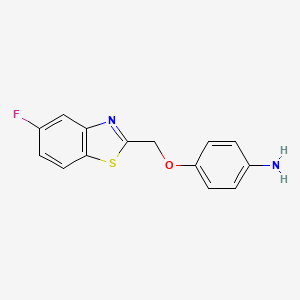
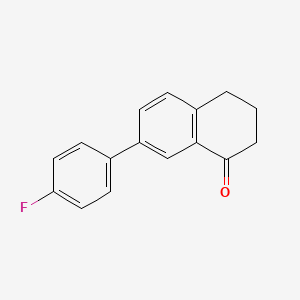

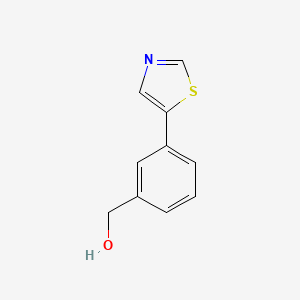
![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)
